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Compound of Interest

Compound Name: 1-(3-Aminophenyl)ethane-1,2-diol

Cat. No.: B3213720

For Immediate Release

This technical guide provides a detailed overview of the spectroscopic characteristics of the
organic compound 1-(3-Aminophenyl)ethane-1,2-diol. Intended for researchers, scientists,
and professionals in the field of drug development, this document outlines the predicted and
theoretical spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS), in the absence of publicly available experimental spectra.

Chemical Structure and Properties

Chemical Name: 1-(3-Aminophenyl)ethane-1,2-diol Molecular Formula: CsH1:NO2 Molecular
Weight: 153.18 g/mol CAS Number: 112534-31-3

Predicted Spectroscopic Data

Due to the limited availability of direct experimental spectroscopic data for 1-(3-
Aminophenyl)ethane-1,2-diol in peer-reviewed literature, the following sections provide a
theoretical analysis of the expected spectral features based on the compound's structure,
alongside predicted mass spectrometry data.

Mass Spectrometry (MS)
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Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge
ratio of ions. The predicted mass spectral data for 1-(3-Aminophenyl)ethane-1,2-diol
suggests several possible adducts.[1]

Adduct Predicted m/z
[M+H]* 154.08626
[M+NaJ* 176.06820
[M-H]~ 152.07170
[M+NHa]* 171.11280
[M+K]* 192.04214
[M+H-H20]* 136.07624
[M]* 153.07843

Table 1: Predicted Mass Spectrometry Data for
1-(3-Aminophenyl)ethane-1,2-diol. Data sourced

from computational predictions.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
2.2.1. 'H NMR (Proton NMR)
The *H NMR spectrum is expected to show distinct signals corresponding to the aromatic,

methine, methylene, hydroxyl, and amine protons. The chemical shifts are influenced by the
electronic environment of each proton.
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Expected Chemical

Proton Type Shift (ppm) Multiplicity Integration
Aromatic (Ar-H) 6.5-7.2 m 4H
Methine (CH-OH) ~4.5 tordd 1H
Methylene (CH2-OH) ~3.5 d 2H
Hydroxyl (OH) Broad, variable s (br) 2H
Amine (NH2) Broad, variable s (br) 2H

Table 2: Theoretical
1H NMR Data for 1-(3-
Aminophenyl)ethane-
1,2-diol.

2.2.2. 3C NMR (Carbon-13 NMR)

The 13C NMR spectrum will provide information on the different carbon environments within the

molecule.
Carbon Type Expected Chemical Shift (ppm)
Aromatic (C-NHz) ~145
Aromatic (C-C) ~138
Aromatic (CH) 113-130
Methine (CH-OH) ~75
Methylene (CH2-OH) ~65

Table 3: Theoretical 13C NMR Data for 1-(3-
Aminophenyl)ethane-1,2-diol.

Infrared (IR) Spectroscopy
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The IR spectrum is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation.

Expected Wavenumber

Functional Group Description
(cm™)

O-H Stretch 3200 - 3600 (broad) Hydroxyl groups
N-H Stretch 3300 - 3500 (medium) Primary amine
C-H Stretch (Aromatic) 3000 - 3100 (sharp) Aromatic ring
C-H Stretch (Aliphatic) 2850 - 3000 (medium) Alkane groups
C=C Stretch (Aromatic) 1450 - 1600 (medium) Aromatic ring
C-O Stretch 1000 - 1260 (strong) Alcohol groups
N-H Bend 1550 - 1650 (medium) Primary amine

Table 4: Theoretical Infrared
(IR) Spectroscopy Data for 1-
(3-Aminophenyl)ethane-1,2-
diol.

Experimental Protocols

While specific experimental protocols for 1-(3-Aminophenyl)ethane-1,2-diol are not available,
the following are general methodologies for obtaining the spectroscopic data discussed.

3.1. NMR Spectroscopy A sample of the compound would be dissolved in a suitable deuterated
solvent (e.g., DMSO-ds or CDCIs). *H and 3C NMR spectra would be recorded on a high-field
NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts would be referenced to the residual
solvent peak or an internal standard like tetramethylsilane (TMS).

3.2. Mass Spectrometry Mass spectra would typically be acquired using an electrospray
ionization (ESI) source coupled to a mass analyzer such as a time-of-flight (TOF) or
quadrupole instrument. The sample would be dissolved in a suitable solvent (e.g., methanol or
acetonitrile) and infused into the ion source.
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3.3. IR Spectroscopy The IR spectrum could be obtained using a Fourier-transform infrared
(FTIR) spectrometer. A small amount of the solid sample would be analyzed directly using an
attenuated total reflectance (ATR) accessory, or by preparing a KBr pellet.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a
chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 1-(3-Aminophenyl)ethane-1,2-
diol: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3213720#spectroscopic-data-for-1-3-aminophenyl-
ethane-1-2-diol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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